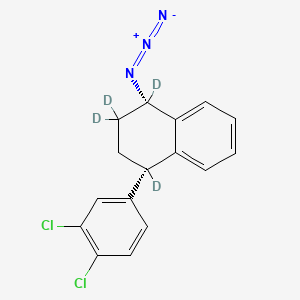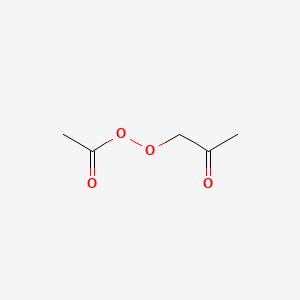
rac α-Ethyl DOPA Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac α-Ethyl DOPA Hydrobromide: is a chemical compound with the molecular formula C₁₁H₁₆BrNO₄ and a molecular weight of 306.15 g/mol It is a derivative of DOPA (3,4-dihydroxyphenylalanine) and is characterized by the presence of an ethyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac α-Ethyl DOPA Hydrobromide typically involves the reaction of α-ethyl-DOPA with hydrobromic acid. One common method includes the following steps:
Starting Material: α-Ethyl-DOPA is prepared by reacting α-ethyl-3,4-dihydroxybenzylamine with an appropriate aldehyde.
Reaction with Hydrobromic Acid: The α-ethyl-DOPA is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of α-ethyl-DOPA are synthesized using optimized reaction conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: rac α-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
rac α-Ethyl DOPA Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard and in the synthesis of other compounds.
Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research.
Mécanisme D'action
The mechanism of action of rac α-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Neurotransmitter Modulation: The compound may influence the synthesis and release of neurotransmitters such as dopamine.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Receptor Interaction: The compound may interact with specific receptors in the nervous system, modulating their activity.
Comparaison Avec Des Composés Similaires
rac α-Ethyl DOPA Hydrobromide can be compared with other similar compounds, such as:
DOPA (3,4-Dihydroxyphenylalanine): Unlike this compound, DOPA lacks the ethyl group at the alpha position.
α-Methyl DOPA: This compound has a methyl group instead of an ethyl group at the alpha position.
L-DOPA: The naturally occurring form of DOPA, used in the treatment of Parkinson’s disease.
Uniqueness: this compound is unique due to the presence of the ethyl group, which may confer different pharmacological properties compared to its analogs. This structural difference can influence its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
1329833-85-3 |
|---|---|
Formule moléculaire |
C11H16BrNO4 |
Poids moléculaire |
306.156 |
Nom IUPAC |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
Clé InChI |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
Synonymes |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide; α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















